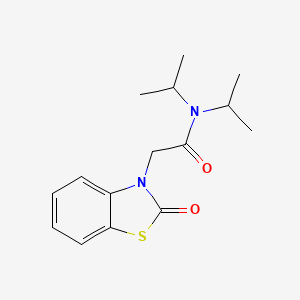
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to yield the final product. Common reagents used in this synthesis include acetic anhydride, isopropylamine, and suitable solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: A core structure in many biologically active compounds.
N,N-Diisopropylacetamide: A related amide compound with different substituents.
Uniqueness
2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzothiazole core with the N,N-di(propan-2-yl)acetamide moiety may enhance its stability, solubility, and biological activity compared to similar compounds.
Properties
CAS No. |
113296-62-1 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17(11(3)4)14(18)9-16-12-7-5-6-8-13(12)20-15(16)19/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
XXAGYORUNJRQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
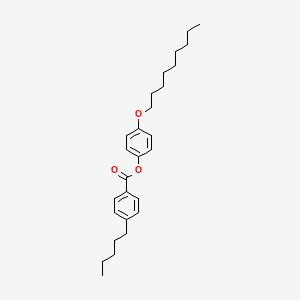
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
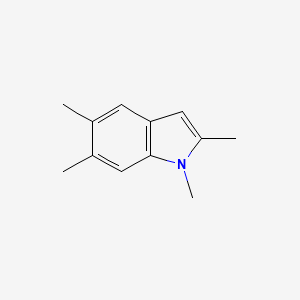

![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
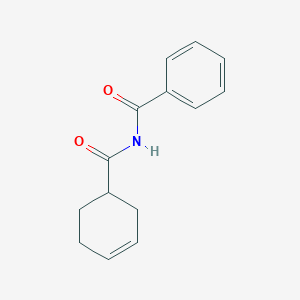
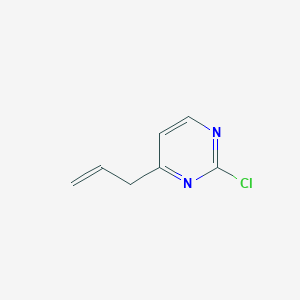

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
